N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine
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Overview
Description
N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine: is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound is characterized by the presence of a benzocarbazole core structure, which is a fused tricyclic system containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzocarbazole Core: The benzocarbazole core can be synthesized through a cyclization reaction of appropriate precursors, such as 2-aminobiphenyl derivatives, under acidic or basic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the benzocarbazole core.
Addition of Phenyl Group: The phenyl group can be added through a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the aromatic rings, potentially leading to the formation of partially hydrogenated derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Partially hydrogenated benzocarbazole derivatives.
Substitution: Various substituted benzocarbazole derivatives depending on the reagents used.
Scientific Research Applications
N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and oxidative stress.
Comparison with Similar Compounds
- N-(2-Chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
Comparison:
- Structural Differences: While these compounds share the chlorophenyl group, their core structures differ, leading to variations in their chemical properties and reactivity.
- Unique Features: N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine’s benzocarbazole core provides unique electronic and steric properties, making it distinct in its applications and interactions.
Properties
Molecular Formula |
C28H19ClN2 |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-7-phenyl-7H-benzo[a]carbazol-9-amine |
InChI |
InChI=1S/C28H19ClN2/c29-24-12-6-7-13-25(24)30-20-16-23(18-8-2-1-3-9-18)27-22-15-14-19-10-4-5-11-21(19)28(22)31-26(27)17-20/h1-17,23,30H |
InChI Key |
UZGILIFQIQIZLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(C=C3C2=C4C=CC5=CC=CC=C5C4=N3)NC6=CC=CC=C6Cl |
Origin of Product |
United States |
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